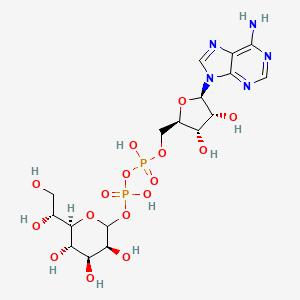

ADP-D-glycero-D-manno-heptose

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H27N5O16P2 |

|---|---|

Molecular Weight |

619.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6-,8-,9+,10+,11-,12+,13-,16-,17?/m1/s1 |

InChI Key |

KMSFWBYFWSKGGR-RQWOTHMISA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@@H](CO)O)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Adp D Glycero D Manno Heptose

De Novo Biosynthesis Pathway from Sedoheptulose (B1238255) 7-Phosphate

The de novo synthesis of ADP-D-glycero-D-manno-heptose commences with sedoheptulose 7-phosphate, a metabolite from the pentose (B10789219) phosphate (B84403) pathway. A sequence of four enzymatic steps, catalyzed by the proteins GmhA, HldE, GmhB, and HldD, leads to the formation of ADP-L-glycero-β-D-manno-heptose, the direct precursor for incorporation into the LPS core. nih.govasm.org

Initial Isomerization Catalyzed by Sedoheptulose 7-Phosphate Isomerase (GmhA)

The first committed step in this biosynthetic pathway is the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.govwikipedia.org This reaction is catalyzed by the enzyme sedoheptulose 7-phosphate isomerase, encoded by the gmhA gene. nih.govnih.gov GmhA facilitates the conversion of a ketose phosphate into an aldose phosphate, establishing the manno-configuration of the heptose. nih.govresearchgate.net The enzyme is crucial for the biosynthesis of ADP-heptose, and its absence leads to a heptoseless LPS phenotype, which can increase the susceptibility of bacteria to hydrophobic antibiotics. nih.govnih.gov Structural and biochemical studies suggest that GmhA functions through an enediol-intermediate mechanism. nih.gov The reaction yields a mixture of D-glycero-α-D-manno-heptose 7-phosphate and D-glycero-β-D-manno-heptose 7-phosphate. uniprot.org

| Enzyme | Gene | Substrate | Product |

| Sedoheptulose 7-phosphate isomerase | gmhA | D-sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate |

Phosphorylation and Adenylylation Mediated by Bifunctional HldE

Following the initial isomerization, the bifunctional enzyme HldE plays a central role in the pathway by catalyzing two sequential reactions: a kinase activity followed by an adenylyltransferase activity. nih.govasm.org In many Gram-negative bacteria, these two enzymatic functions are contained within a single protein. asm.orgasm.org However, in some species, such as Neisseria meningitidis and Burkholderia pseudomallei, the kinase and adenylyltransferase domains are encoded by separate genes, hldA and hldC, respectively. mdpi.comnih.gov

The N-terminal domain of HldE exhibits D-glycero-β-D-manno-heptose 7-phosphate kinase activity. asm.orgwikipedia.org This kinase domain specifically phosphorylates the anomeric carbon (C1) of D-glycero-β-D-manno-heptose 7-phosphate, utilizing ATP as the phosphate donor, to produce D-glycero-β-D-manno-heptose 1,7-bisphosphate and ADP. wikipedia.orgnih.gov This phosphorylation step is crucial for the subsequent adenylylation reaction. The kinase activity of HldE shows a strong preference for the β-anomer of its substrate. nih.gov

After the action of a phosphatase (GmhB), the C-terminal domain of HldE, also known as HldC when encoded by a separate gene, catalyzes the adenylylation of D-glycero-β-D-manno-heptose 1-phosphate. nih.govnih.govqmul.ac.uk This adenylyltransferase activity involves the transfer of an AMP moiety from another molecule of ATP to the C1 phosphate of the heptose, resulting in the formation of ADP-D-glycero-β-D-manno-heptose and pyrophosphate. nih.govwikipedia.org This nucleotide activation step is essential for the subsequent epimerization and eventual incorporation of the heptose into the LPS core. qmul.ac.uk

| Enzyme Domain | Gene (if separate) | Substrate | Product |

| D-glycero-β-D-manno-heptose 7-phosphate kinase | hldA | D-glycero-β-D-manno-heptose 7-phosphate, ATP | D-glycero-β-D-manno-heptose 1,7-bisphosphate, ADP |

| D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase | hldC | D-glycero-β-D-manno-heptose 1-phosphate, ATP | ADP-D-glycero-β-D-manno-heptose, Pyrophosphate |

| Enzyme | Gene | Substrate | Product |

| D,D-heptose 1,7-bisphosphate phosphatase | gmhB | D-glycero-β-D-manno-heptose 1,7-bisphosphate | D-glycero-β-D-manno-heptose 1-phosphate |

Epimerization of this compound by HldD (ADP-L-glycero-D-manno-heptose 6-epimerase)

The final step in the formation of the direct precursor for LPS inner core biosynthesis is the epimerization of this compound at the C6 position. This reaction is catalyzed by ADP-L-glycero-D-manno-heptose 6-epimerase, encoded by the hldD gene (formerly known as rfaD or waaD). nih.govacs.org HldD catalyzes the inversion of the stereochemistry at C6 of the heptose moiety, converting this compound into ADP-L-glycero-D-manno-heptose. nih.govacs.orguniprot.org The enzyme utilizes a tightly bound NADP+ cofactor and is proposed to function through an oxidation-reduction mechanism involving a C6'' ketone intermediate. nih.govacs.orgacs.org A "two-base" mechanism has been proposed where two catalytic residues, Tyr140 and Lys178 in the E. coli enzyme, facilitate the reduction of the ketone intermediate from opposite faces to generate the epimeric products. nih.govacs.orgacs.org

| Enzyme | Gene | Substrate | Product |

| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD | This compound | ADP-L-glycero-D-manno-heptose |

Metabolic Flux Analysis of the this compound Pathway

While specific metabolic flux analysis studies quantifying the rate of metabolite flow through the ADP-heptose pathway are not widely documented, the regulation of the pathway is crucial for maintaining bacterial cell envelope integrity. Control of the metabolic flux is exerted primarily at the genetic and enzymatic levels.

In many bacteria, such as E. coli, the genes encoding the biosynthetic enzymes are scattered across the genome, suggesting regulation independent of a single operon structure. nih.gov For instance, the hldE (rfaE) gene is often part of an operon with genes involved in nitrogen assimilation, while the hldD (rfaD) gene is located within the waa gene cluster, which encodes enzymes for LPS core biosynthesis. nih.gov This disparate genomic organization implies a complex regulatory network that integrates the production of ADP-heptose with other cellular metabolic needs.

Comparative Biosynthesis Across Different Prokaryotic Genera and Species

The general framework for this compound biosynthesis is highly conserved among Gram-negative bacteria. However, significant variations in gene organization and enzyme structure exist across different genera and species.

Pathways in Escherichia coli and Salmonella typhimurium

Escherichia coli and Salmonella typhimurium are considered the model organisms for this pathway, and their biosynthetic routes are virtually identical. Both utilize the four key enzymes—GmhA, the bifunctional HldE, GmhB, and HldD—to produce ADP-L-glycero-β-D-manno-heptose from D-sedoheptulose 7-phosphate. qub.ac.uk The genetic organization in both species is characterized by the dispersal of the gmhA, hldE, gmhB, and hldD genes to different loci on the chromosome, indicating a complex, distributed mode of regulation. nih.gov

Heptose Metabolism in Helicobacter pylori

Helicobacter pylori also possesses the canonical enzymes for ADP-heptose synthesis. However, unlike in E. coli, the genes gmhA, hldE, hldD, and gmhB are organized into a single gene cluster (HP0857-HP0860). nih.gov This operon-like structure suggests a coordinated transcriptional regulation of the entire pathway. The HldE enzyme in H. pylori is also bifunctional, similar to its E. coli counterpart. nih.gov The production of ADP-heptose is critical for H. pylori, as it is not only required for LPS synthesis but the metabolite itself is a potent pathogen-associated molecular pattern (PAMP) that, when delivered into host cells, triggers a strong inflammatory response. nih.gov

Variations in Burkholderia cenocepacia and Burkholderia pseudomallei

A significant enzymatic variation is observed in the genera Burkholderia. In Burkholderia cenocepacia and Burkholderia pseudomallei, the kinase and adenylyltransferase functions, which are combined in the single HldE protein in E. coli, are performed by two distinct, monofunctional enzymes. nih.gov

HldA functions as the D-glycero-β-D-manno-heptose 7-phosphate kinase.

HldC acts as the D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase.

These two enzymes are homologous to the N-terminal and C-terminal domains of the E. coli HldE protein, respectively. This separation of enzymatic activities into two different polypeptides represents a key evolutionary divergence from the Enterobacteriaceae. The remainder of the pathway, involving GmhA, GmhB, and HldD, remains consistent. nih.gov

Vibrio Strains Heptose Biosynthesis

Studies on pathogenic Vibrio species, including Vibrio cholerae and Vibrio parahaemolyticus, have confirmed that they utilize the same biosynthetic pathway as E. coli. These species possess a bifunctional HldE enzyme that carries out both the kinase and nucleotidyltransferase steps. Characterization of the enzymes from these Vibrio strains demonstrated their capability to synthesize this compound and its subsequent epimerization to the L-glycero form, confirming the conservation of the canonical pathway in this genus.

Campylobacter jejuni Capsular Polysaccharide Heptose Biosynthesis

Campylobacter jejuni presents a fascinating and distinct variation related to heptose metabolism. This bacterium incorporates heptoses into two different surface structures: the lipooligosaccharide (LOS) and the hypervariable capsular polysaccharide (CPS).

The biosynthesis of the heptose for the LOS core follows the canonical pathway to produce ADP -L-glycero-β-D-manno-heptose. However, the heptose precursor for the CPS is fundamentally different. The CPS pathway synthesizes GDP -D-glycero-α-D-manno-heptose. This pathway begins with the same D-sedoheptulose 7-phosphate precursor, but it utilizes a different set of enzymes and a different nucleotide for activation. Notably, the phosphorylation step is catalyzed by D-glycero-D-manno-heptose-7-phosphate kinase (HddA), and the subsequent nucleotide activation step uses guanosine triphosphate (GTP) to form the GDP-activated sugar. This GDP-D-glycero-α-D-manno-heptose then serves as a scaffold for a wide array of modifications catalyzed by other enzymes in the CPS gene cluster, leading to the diverse heptose structures found in different C. jejuni serotypes.

Table 2: Comparative Overview of Heptose Biosynthesis Enzymes in Select Bacteria

| Organism | Step 2: Kinase | Step 4: Adenylyltransferase | Nucleotide for Activation | Key Feature |

|---|---|---|---|---|

| Escherichia coli | HldE (N-terminal domain) | HldE (C-terminal domain) | ATP | Bifunctional HldE enzyme. |

| Salmonella typhimurium | HldE (N-terminal domain) | HldE (C-terminal domain) | ATP | Bifunctional HldE enzyme, conserved pathway. |

| Helicobacter pylori | HldE (N-terminal domain) | HldE (C-terminal domain) | ATP | Genes organized in a single cluster. |

| Burkholderia pseudomallei | HldA | HldC | ATP | Two separate, monofunctional enzymes. |

| Vibrio cholerae | HldE (N-terminal domain) | HldE (C-terminal domain) | ATP | Conserved pathway with bifunctional HldE. |

| Campylobacter jejuni (CPS) | HddA | GDP-manno-heptose synthase | GTP | Produces GDP-activated heptose for the capsule. |

Molecular Mechanisms of Adp D Glycero D Manno Heptose Function

Role as a Precursor in Lipopolysaccharide (LPS) Inner Core Biosynthesis

ADP-D-glycero-β-D-manno-heptose (ADP-heptose) is a critical intermediate in the biosynthesis of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria. asm.orgdntb.gov.ua The synthesis of this nucleotide-activated sugar is a multi-step enzymatic pathway essential for the proper assembly of the LPS molecule. asm.orgnih.gov The pathway begins with sedoheptulose (B1238255) 7-phosphate and involves the sequential action of several enzymes, including GmhA, HldE, and GmhB, to ultimately produce ADP-D-glycero-β-D-manno-heptose. asm.orgnih.govnih.gov An epimerase, HldD, then converts this molecule to ADP-L-glycero-β-D-manno-heptose, the form utilized for incorporation into the LPS inner core. asm.orgnih.gov

The biosynthesis pathway is crucial for the structural integrity of the bacterial outer membrane. nih.govnih.gov The heptose residues within the LPS inner core play a significant role in maintaining this integrity. nih.gov

Integration into Core Oligosaccharide Structure

Mutations in the genes responsible for the biosynthesis of ADP-heptose, such as rfaD, lead to the production of truncated LPS molecules lacking the complete inner core. frontiersin.org This highlights the essential role of ADP-D-glycero-D-manno-heptose in the stepwise assembly of the major core oligosaccharides. frontiersin.org

Influence on Outer Membrane Integrity and Permeability

The proper incorporation of heptose residues, derived from this compound, into the LPS inner core is vital for the structural integrity and barrier function of the bacterial outer membrane. nih.govnih.govfrontiersin.org The phosphate (B84403) groups on the heptose residues are thought to facilitate electrostatic interactions with divalent cations, which helps to stabilize the outer membrane. nih.gov

Consequently, bacteria with mutations in the heptose biosynthesis pathway, leading to a lack of heptose in their LPS, exhibit a range of pleiotropic phenotypes. nih.gov These mutants often have a significantly shorter core oligosaccharide and display increased permeability of the outer membrane. nih.govresearchgate.net This compromised barrier function renders the bacteria hypersusceptible to a variety of substances, including hydrophobic antibiotics like novobiocin, detergents, and bile salts. nih.gov The absence of L-glycero-D-manno-heptose in the LPS molecule is associated with a dramatic increase in bacterial susceptibility to such agents. researchgate.net

This compound as a Pathogen-Associated Molecular Pattern (PAMP)

Beyond its structural role within the bacterial cell, ADP-D-glycero-β-D-manno-heptose has been identified as a potent pathogen-associated molecular pattern (PAMP). asm.orgdntb.gov.uamdpi.comresearchgate.netnih.gov PAMPs are conserved microbial molecules that are recognized by the innate immune system of host organisms, triggering an immune response. nih.govresearchgate.net While LPS itself is a well-known PAMP, recent research has established that ADP-heptose, an intermediate in the LPS biosynthesis pathway, also functions as a key immunomodulatory molecule. dntb.gov.uamdpi.comresearchgate.net It is considered a novel PAMP of Gram-negative bacteria. dntb.gov.uamdpi.com This discovery has provided a deeper understanding of how the host detects the presence of these bacteria. mdpi.com

ADP-heptose has been identified as the predominant PAMP in lysates of Helicobacter pylori and other Gram-negative bacteria, exhibiting significantly higher immunostimulatory activity than its precursor, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). nih.govnih.gov Its role as a PAMP appears to be general among many Gram-negative bacterial species. nih.gov

Activation of Host Innate Immune Signaling Cascades (e.g., TIFA/NF-κB Pathway)

The binding of this compound to ALPK1 stimulates the kinase activity of the receptor. uniprot.orgrcsb.org This activation leads to the phosphorylation of an adaptor protein known as TRAF-interacting protein with a forkhead-associated domain (TIFA). mdpi.comuniprot.orgrcsb.org

Phosphorylated TIFA then oligomerizes, forming a signaling complex sometimes referred to as a "TIFAsome". mdpi.com This complex recruits other signaling molecules, such as TRAF6, ultimately leading to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor. invivogen.com The activation of the NF-κB pathway is a central event in the innate immune response, inducing the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. mdpi.comrcsb.org This ALPK1/TIFA/NF-κB signaling axis is triggered by ADP-heptose during infections with various pathogens such as Helicobacter pylori, Shigella flexneri, and Yersinia pseudotuberculosis. mdpi.cominvivogen.com

Modulation of Host-Pathogen Interactions at a Molecular Level

The recognition of this compound by ALPK1 and the subsequent activation of the TIFA/NF-κB pathway represent a key molecular mechanism modulating host-pathogen interactions. mdpi.comnih.gov This signaling cascade is a critical component of the host's first line of defense against invading Gram-negative bacteria. researchgate.net

By detecting this essential bacterial metabolite, the host can rapidly initiate an inflammatory response aimed at controlling and eliminating the pathogen. uniprot.org The production and potential release of ADP-heptose by bacteria can be a double-edged sword for the pathogen. While essential for its own structural integrity, it also serves as a potent signal that alerts the host immune system to its presence. mdpi.com Some pathogenic bacteria, such as H. pylori and Yersinia pseudotuberculosis, have been shown to utilize type III and type IV secretion systems to deliver effector proteins into host cells, and it is plausible that these systems could also facilitate the entry of molecules like ADP-heptose into the host cytosol. invivogen.com Furthermore, extracellular ADP-heptose has been shown to penetrate the host cell membrane and access the cytoplasm. invivogen.com

The discovery of the ADP-heptose/ALPK1 signaling axis has provided fundamental insights into the intricate molecular dialogue that occurs between bacterial pathogens and their hosts. mdpi.com

Table of Key Research Findings on this compound

| Research Area | Key Finding | Pathogen Examples | Host Receptor/Pathway | References |

|---|---|---|---|---|

| LPS Biosynthesis | Serves as an essential precursor for the inner core of LPS. | Escherichia coli, Helicobacter pylori | - | frontiersin.org, asm.org, biorxiv.org |

| Outer Membrane Integrity | Crucial for maintaining the structural integrity and barrier function of the outer membrane. | Escherichia coli | - | frontiersin.org, nih.gov, researchgate.net |

| PAMP Identification | Identified as a novel and potent Pathogen-Associated Molecular Pattern (PAMP). | Helicobacter pylori, Yersinia pseudotuberculosis, Shigella flexneri | - | mdpi.com, researchgate.net, nih.gov, dntb.gov.ua |

| Host Recognition | Specifically recognized by the cytosolic sensor Alpha Kinase 1 (ALPK1). | General Gram-negative bacteria | ALPK1 | mdpi.com, uniprot.org, rcsb.org |

| Immune Activation | Activates the TIFA/NF-κB signaling cascade, leading to a pro-inflammatory response. | Helicobacter pylori, Shigella flexneri, Salmonella typhimurium | TIFA, NF-κB | mdpi.com, uniprot.org, invivogen.com |

Table of Compound Names

| Compound Name |

|---|

| 3-deoxy-D-manno-octulosonic acid (KDO) |

| ADP-D-glycero-β-D-manno-heptose (ADP-heptose) |

| ADP-L-glycero-β-D-manno-heptose |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) |

| Novobiocin |

Involvement in Bacterial Virulence Mechanisms Beyond LPS Structure

While this compound is a fundamental precursor for the biosynthesis of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, its influence on virulence extends beyond simply maintaining LPS integrity. nih.govnih.govresearchgate.net This nucleotide sugar and its biosynthetic intermediates have been identified as crucial pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system, thereby triggering inflammatory responses. nih.govinfectionandimmunity.nlembopress.org The recognition of ADP-heptose and its precursors, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), by the cytosolic receptor alpha-kinase 1 (ALPK1) initiates a signaling cascade that is pivotal in host-pathogen interactions. nih.govinfectionandimmunity.nlnibs.ac.cn This recognition can occur when bacteria deliver these molecules into the host cell cytoplasm, for instance, via a type III or type IV secretion system. nih.govtandfonline.com Consequently, the biosynthesis of ADP-heptose is not only vital for the structural makeup of the bacterial outer membrane but also plays a direct role in modulating the host's immune response, a key aspect of bacterial pathogenesis. nih.govmdpi.com

The biosynthetic pathway of this compound is intrinsically linked to the survival and fitness of Gram-negative bacteria. nih.gov Disruptions in this pathway can have profound consequences on the bacterium's ability to thrive, particularly within a host environment. For example, enzymes involved in this pathway have been identified as critical fitness factors in various infection models.

One such enzyme, D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB), which catalyzes a key dephosphorylation step in the pathway, has been shown to be a conserved bacteremia fitness factor. asm.orgresearchgate.net Studies in Klebsiella pneumoniae, Escherichia coli, and Citrobacter freundii have demonstrated that GmhB is crucial for optimal fitness in the spleen and liver during bloodstream infections. asm.org Interestingly, in a K. pneumoniae pneumonia model, GmhB was not essential for fitness in the lungs but was vital for survival in the bloodstream, highlighting its specific role in systemic infection. asm.orgresearchgate.net The absence of GmhB in Helicobacter pylori leads to reduced adherence to epithelial cells, indicating its importance for colonization and persistence. tandfonline.comresearchgate.net

Mutants deficient in the ADP-heptose pathway often exhibit a "deep-rough" phenotype, characterized by a truncated LPS core. asm.orgresearchgate.net This altered outer membrane structure leads to increased permeability and, consequently, heightened sensitivity to hydrophobic compounds like bile salts and certain antibiotics, which compromises bacterial survival in harsh environments such as the gastrointestinal tract. asm.orgkazanmedjournal.ru

Table 1: Impact of ADP-Heptose Pathway Mutations on Bacterial Fitness

| Bacterial Species | Gene/Enzyme Disrupted | Phenotypic Impact | Reference(s) |

| Klebsiella pneumoniae | gmhB | Enhanced bloodstream survival, crucial for fitness in spleen and liver during bacteremia; not essential for lung fitness. | asm.orgresearchgate.net |

| Escherichia coli | gmhB | Required for optimal fitness in the spleen and liver during bacteremia. | asm.org |

| Citrobacter freundii | gmhB | Required for optimal fitness in the spleen and liver during bacteremia. | asm.org |

| Helicobacter pylori | gmhB (HP0860) | Reduced adherence to epithelial cells, increased sensitivity to novobiocin, and decreased virulence. | tandfonline.comresearchgate.net |

| Haemophilus influenzae | Heptose-deficient mutants | Increased serum sensitivity and reduced virulence in vivo. | asm.org |

The integrity of the ADP-heptose biosynthetic pathway is a significant factor in the intrinsic resistance of Gram-negative bacteria to a variety of antimicrobial agents. The primary mechanism underlying this contribution is the maintenance of the outer membrane's barrier function.

Bacteria with mutations in the genes of this pathway, such as gmhA or gmhB, are unable to synthesize the complete LPS core. asm.orgresearchgate.net The resulting "deep-rough" LPS phenotype is characterized by the absence of heptose residues and their associated negatively charged phosphate groups. researchgate.netkazanmedjournal.ru These phosphate groups are critical for stabilizing the outer membrane by forming ionic bridges with divalent cations. researchgate.net Their absence leads to a destabilized and more permeable outer membrane. researchgate.net

This increased permeability renders the bacteria hypersensitive to a wide range of hydrophobic antibiotics, including novobiocin, erythromycin (B1671065), rifampicin (B610482), and actinomycin (B1170597) D, which are normally excluded by the intact outer membrane. asm.orgresearchgate.net Therefore, the enzymes of the ADP-heptose biosynthesis pathway are considered attractive targets for the development of new antibiotic adjuvants or "sensitizers". kazanmedjournal.ruportlandpress.com Inhibiting this pathway could potentially resensitize multidrug-resistant bacteria to existing antibiotics by compromising their primary defense barrier. portlandpress.comtandfonline.com For example, deletion of the hldE gene, which is involved in two steps of the pathway, resulted in increased sensitivity to several antibiotics. portlandpress.com

Recent research also suggests that the link between ADP-heptose synthesis and antibiotic sensitivity is more complex than just membrane permeability. Disruption of this pathway can induce a redox imbalance and disorganize the metabolism of low molecular weight thiols, creating a new metabolic state that makes the bacterial cell more vulnerable to antibiotics. kazanmedjournal.ruresearchgate.net

Other Predicted Roles in Microbial Glycoconjugate Biosynthesis

Beyond its well-established role in LPS synthesis, the precursor D-glycero-D-manno-heptose and its activated ADP-form are involved in the biosynthesis of other important microbial glycoconjugates. In some bacteria, heptose sugars are components of surface structures other than LPS.

For instance, the GDP-activated form of D-glycero-D-manno-heptose (GDP-D-glycero-D-manno-heptose) serves as a precursor for the glycan moiety of surface layer (S-layer) glycoproteins in Gram-positive bacteria like Aneurinibacillus thermoaerophilus. asm.orgnih.gov S-layers are crystalline arrays of proteinaceous subunits that form the outermost cell envelope layer in many bacteria and archaea, and their glycosylation is important for their structure and function.

Additionally, glycosylation with glycero-manno-heptose (B14538) has been identified in surface-associated proteins of Gram-negative bacteria. An example is the AIDA-I autotransporter adhesin of enteroaggregative E. coli, which is modified with this sugar. asm.org Heptose sugars have also been found in the outer polysaccharide capsules of various bacteria. asm.org These findings indicate that the biosynthetic pathway for activated heptoses, including this compound, provides building blocks for a wider range of cell surface structures than just LPS, contributing to the diversity and complexity of the microbial cell envelope. asm.orgresearchgate.net

Structural Biology and Enzymology of Adp D Glycero D Manno Heptose Processing Enzymes

Catalytic Mechanisms and Kinetics of Biosynthetic Enzymes

The enzymes responsible for synthesizing ADP-D-glycero-D-manno-heptose employ sophisticated catalytic mechanisms to ensure the efficient and specific production of this essential nucleotide sugar. The pathway involves several key enzymatic steps, including isomerization, phosphorylation, adenylylation, and epimerization. asm.org

The biosynthesis of ADP-D-glycero-β-D-manno-heptose in Escherichia coli requires three key proteins: GmhA, HldE, and GmhB, along with ATP and the precursor sedoheptulose (B1238255) 7-phosphate. asm.orgresearchgate.net The pathway is completed by an epimerase, HldD, which converts ADP-D-glycero-β-D-manno-heptose to its L-glycero-D-manno isomer. asm.org The bifunctional enzyme HldE possesses both D-glycero-β-D-manno-heptose 7-phosphate kinase and D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase activities. asm.orgnih.gov However, in some bacteria like Burkholderia pseudomallei, these two functions are carried out by separate enzymes, HldA (kinase) and HldC (adenylyltransferase). nih.gov

The epimerase ADP-L-glycero-D-manno-heptose 6-epimerase (AGME or HldD) catalyzes the conversion of this compound to ADP-L-glycero-D-manno-heptose. researchgate.netacs.orgubc.ca This reaction proceeds through a direct oxidation/reduction mechanism at the C-6" position of the heptose moiety, involving a tightly bound NADP+ cofactor. acs.orgacs.orgubc.canih.gov An initial oxidation at C-6" generates a 6"-keto intermediate, which is then reduced on the opposite face of the carbonyl group to yield the epimeric product. acs.org Isotope labeling studies have confirmed that the oxidation occurs at C-6" and that the intermediate is not typically released from the enzyme during the catalytic cycle. acs.org

The proposed mechanism for AGME involves two catalytic bases, Tyrosine 140 and Lysine 178, which facilitate the reduction of the keto intermediate. researchgate.netacs.orgubc.ca The active site is thought to have two pockets that allow the ketone intermediate to reorient for reduction from the opposite face. acs.orgubc.canih.gov However, some studies suggest a one-base mechanism where Tyr139 is the sole catalytic acid/base residue. researchgate.net

Substrate Specificity and Allosteric Regulation

The enzymes in the this compound biosynthetic pathway exhibit a high degree of substrate specificity, ensuring the correct assembly of the final product. For instance, the kinase domain of HldE shows highly restricted substrate specificity for heptose-7-phosphate analogs. nih.gov

The phosphatase GmhB, which catalyzes the dephosphorylation of D-glycero-D-manno-heptose 1,7-bisphosphate, also demonstrates significant substrate preference. tandfonline.com The E. coli GmhB enzyme displays high catalytic efficiency for D-glycero-D-manno-heptose 1β,7-bisphosphate and, to a lesser extent, the 1α-anomer, while selectively removing the C-7 phosphate (B84403). acs.org GmhB from Helicobacter pylori also shows a preference for the β-anomer of its substrate. tandfonline.com Interestingly, while compounds like D-glycero-D-manno-heptose 1β-phosphate and histidinol (B1595749) phosphate can bind to E. coli GmhB, they are not hydrolyzed, indicating that nonproductive binding contributes to the enzyme's substrate discrimination. acs.orgnih.gov

Allosteric regulation also plays a role in controlling the activity of these enzymes. For example, the epimerase HldD is completely inhibited by ADP and ADP-glucose, and partially inhibited by ATP and NADH. uniprot.org This feedback inhibition likely helps to modulate the flow of metabolites through the pathway.

| Enzyme | Substrate(s) | Product(s) | Inhibitors | Organism |

| HldA (kinase) | D-glycero-β-D-manno-heptose 7-phosphate, ATP | D-glycero-β-D-manno-heptose 1,7-bisphosphate, ADP | Two potent synthetic inhibitors | Burkholderia cenocepacia |

| GmhB (phosphatase) | D-glycero-D-manno-heptose 1,7-bisphosphate | D-glycero-D-manno-heptose 1-phosphate, Pi | D-glycero-D-manno-heptose 1β-phosphate, Histidinol phosphate | Escherichia coli |

| HldC (adenylyltransferase) | D-glycero-β-D-manno-heptose 1-phosphate, ATP | ADP-D-glycero-β-D-manno-heptose, PPi | Epigallocatechin gallate (EGCG), Myricetin | Burkholderia pseudomallei |

| HldD (epimerase) | ADP-D-glycero-β-D-manno-heptose | ADP-L-glycero-β-D-manno-heptose | ADP, ADP-glucose, ATP, NADH | Escherichia coli |

Role of NADP+ Co-factor in Epimerase Activity

The activity of ADP-L-glycero-D-manno-heptose 6-epimerase (AGME or HldD) is critically dependent on the presence of a tightly bound NADP+ cofactor. nih.govnih.gov Although earlier studies suggested NAD+ could be the cofactor, crystallographic evidence and subsequent biochemical analyses have confirmed that NADP+ is the physiological cofactor. nih.gov The enzyme exhibits a higher binding preference for NADP+ over NAD+, with dissociation constants (Kd) of 26 µM and 45 µM, respectively. nih.gov Reconstitution of the apoenzyme with NADP+ results in a more stable secondary structure compared to reconstitution with NAD+. nih.gov

The NADP+ cofactor is directly involved in the catalytic mechanism of epimerization. acs.orgubc.ca It facilitates the oxidation of the C-6" hydroxyl group of the heptose substrate to a ketone intermediate, a crucial step in the inversion of stereochemistry. researchgate.netacs.orgubc.ca The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by a catalytic triad (B1167595) of Ser/Thr, Tyr, and Lys residues and the use of NAD(P)+ for hydride transfer. core.ac.uk The structure of AGME reveals a large N-terminal NADP-binding domain with a modified Rossmann fold. uniprot.org

High-Resolution Structural Determination

High-resolution structural studies, primarily using X-ray crystallography, have been instrumental in elucidating the molecular architecture and function of the enzymes involved in this compound biosynthesis. nih.govnih.govesrf.frwikipedia.org These studies provide a detailed, three-dimensional view of the enzymes, revealing insights into their active sites, catalytic mechanisms, and interactions with substrates and cofactors. biologiachile.cl

X-ray Crystallography of Enzymes (e.g., HldA, AGME, HldC)

The crystal structures of several key enzymes in the pathway have been determined, including HldA from Burkholderia cenocepacia, AGME (HldD) from Escherichia coli and Helicobacter pylori, and HldC from Burkholderia pseudomallei. core.ac.uknih.govresearchgate.net

The structure of B. cenocepacia HldA reveals its similarity to the PfkB family of carbohydrate kinases. nih.gov The crystal structure of H. pylori AGME shows a homo-pentameric assembly with a highly conserved NAD binding pocket. researchgate.net The structure of the Y140F mutant of E. coli AGME in complex with a substrate mimic, ADP-β-D-mannose, has provided a clear view of the substrate binding mode. core.ac.uk The crystal structure of B. pseudomallei HldC confirms its membership in the nucleotidyltransferase α/β phosphodiesterase superfamily, characterized by a Rossmann-like fold and a conserved HXGH motif. researchgate.net

Insights into Active Site Architecture and Catalytic Residues

Structural analyses have pinpointed the key amino acid residues that form the active sites and participate directly in catalysis. In B. cenocepacia HldA, a conserved aspartate residue, Asp270, is crucial for mediating heptose phosphorylation through an in-line mechanism. nih.gov

For the epimerase AGME, the active site contains a catalytic triad of Ser/Thr, Tyr, and Lys, which is characteristic of the SDR superfamily. core.ac.uk The structure of the AGME Y140F mutant bound to ADP-β-D-mannose identified key residues for substrate recognition and catalysis. core.ac.uk In the wild-type enzyme, the hydroxyl group of Tyr140 is positioned to form a hydrogen bond with the O6" of the substrate, facilitating hydride transfer. core.ac.uk Lys178 is also implicated as a catalytic base in the proposed two-base mechanism. researchgate.netacs.orgubc.ca

The active site of B. pseudomallei HldC contains invariant catalytic residues that suggest a mechanism similar to its closest homologs. researchgate.net

Protein-Ligand Interactions and Binding Dynamics

The crystal structures of these enzymes in complex with their substrates, products, or inhibitors have provided a wealth of information about protein-ligand interactions and binding dynamics. core.ac.uknih.gov The structure of B. cenocepacia HldA bound to two potent inhibitors showed that the inhibitors adopt a folded conformation and occupy the nucleotide-binding sites, offering a basis for further inhibitor development. nih.gov

In the AGME-ADP-β-D-mannose complex, the mannose moiety makes extensive hydrogen bond interactions with the protein, including with Ser116 and Ala118, ensuring specific recognition. core.ac.uk The NADP+ cofactor binding site in AGME is well-defined and remains largely unchanged from the native structure. core.ac.uk

Molecular dynamics simulations of Heptosyltransferase I (HepI), another enzyme involved in LPS biosynthesis that uses an ADP-heptose donor, have provided insights into ligand-induced conformational changes. biorxiv.org These simulations suggest a preferred pathway for ligand binding and release and reveal correlated motions between the N- and C-terminal domains that are critical for catalysis. biorxiv.org Such dynamic studies complement the static pictures provided by X-ray crystallography and offer a more complete understanding of enzyme function.

| Enzyme | PDB ID | Organism | Resolution (Å) | Ligands | Key Active Site Residues |

| HldA | 4H2L | Burkholderia cenocepacia | 2.10 | ADP, Inhibitor | Asp270 |

| AGME (HldD) Y140F | 2WMA | Escherichia coli | 1.80 | ADP-β-D-mannose, NADP+ | Tyr140, Lys178, Ser116 |

| HldC | 5X5V | Burkholderia pseudomallei | 2.40 | - | Conserved HXGH motif |

| AGME (HP0859) | 4YI4 | Helicobacter pylori | 2.20 | NAD | - |

Oligomerization States and Their Functional Implications

GmhA (Sedoheptulose-7-phosphate isomerase)

GmhA, which catalyzes the first committed step in the heptose biosynthesis pathway, predominantly exists as a homotetramer in solution. researchgate.net This tetrameric assembly is crucial for its enzymatic activity.

Detailed structural analyses have shown that the active site of GmhA is formed at the interface between subunits. kopri.re.kr Specifically, key catalytic residues are contributed by different polypeptide chains, meaning that the monomeric form of the enzyme is inactive. For instance, the active site is composed of helices from two adjacent subunits, creating a catalytic cleft that binds the sedoheptulose 7-phosphate substrate. kopri.re.kr

Studies on GmhA from Escherichia coli and Pseudomonas aeruginosa have confirmed the tetrameric state through sedimentation equilibrium studies and analysis of crystal structures. researchgate.net While monomers can be observed under certain conditions, the tetramer is considered the biologically relevant and functional unit. kopri.re.krrsc.org Perturbing the interactions that maintain the tetrameric structure, even through subtle mutations at the subunit interface, has been shown to reduce the catalytic rate to as little as 6% of the wild-type activity, underscoring the functional importance of this specific oligomeric arrangement. mpg.deacs.org The reorganization of the quaternary structure is also suggested to be part of the catalytic cycle, with the enzyme adopting different conformations during substrate binding and product release. researchgate.net

HldE / RfaE (D-glycero-β-D-manno-heptose-7-phosphate kinase / D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase)

HldE, also commonly referred to as RfaE, is a critical bifunctional enzyme in the pathway. mdpi.comresearchgate.net Its sequence predicts two distinct domains: an N-terminal kinase domain and a C-terminal nucleotidyltransferase domain. researchgate.net This enzyme is responsible for two sequential steps: the phosphorylation of D-glycero-D-manno-heptose 7-phosphate to form D-glycero-β-D-manno-heptose 1,7-bisphosphate, and the subsequent adenylylation to yield ADP-D-glycero-β-D-manno-heptose. researchgate.net

The functional implications of HldE/RfaE's structure are profound; its deletion leads to a heptose-less LPS phenotype, which dramatically increases bacterial susceptibility to certain antibiotics. researchgate.netresearchgate.net While detailed crystallographic studies defining its specific oligomeric state are less prevalent in the provided literature, the bifunctional nature of the single polypeptide chain implies complex structural arrangements are necessary to coordinate its two distinct catalytic activities. The enzyme's function is essential for the synthesis of the ADP-heptose precursor required for the inner core of LPS. researchgate.netresearchgate.net

HldD / AGME (ADP-L-glycero-D-manno-heptose-6-epimerase)

HldD, or AGME, catalyzes the final epimerization step in the synthesis of the L-glycero-D-manno-heptose isomer. invivogen.comresearchgate.net It converts this compound to ADP-L-glycero-D-manno-heptose. researchgate.net This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net

Advanced Research Methodologies in Adp D Glycero D Manno Heptose Studies

Biochemical Analysis of Metabolic Intermediates and Reaction Products

A cornerstone of research into ADP-D-glycero-D-manno-heptose has been the ability to separate and identify the various phosphorylated sugar intermediates and the final nucleotide-activated sugar. This has been achieved through a suite of powerful analytical techniques.

High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Electrochemical Detection

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with pulsed electrochemical detection (PED) is a highly sensitive and effective method for the analysis of the anionic sugar phosphates and nucleotide sugars involved in the this compound biosynthesis pathway. researchgate.net This technique allows for the separation and quantification of the various intermediates, enabling researchers to monitor the progress of enzymatic reactions in vitro. For instance, HPAEC-PED has been instrumental in characterizing the products of reactions catalyzed by enzymes such as GmhA, HldE, and GmhB. researchgate.netnih.gov The method's ability to resolve closely related sugar phosphates has been crucial in reconstructing the biosynthetic pathway in organisms like Escherichia coli. researchgate.netnih.govnih.gov

A typical HPAEC analysis involves the injection of the reaction mixture onto a specialized anion-exchange column. The separation is achieved by applying a gradient of increasing salt concentration, which elutes the more highly charged molecules at later retention times. The pulsed electrochemical detector then provides sensitive and specific detection of the separated carbohydrates without the need for derivatization.

Mass Spectrometry for Glycoconjugate Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weights of intermediates and final products, as well as for characterizing larger glycoconjugates containing this compound. acs.org Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been used to identify the phenylhydrazone adducts of ketone intermediates in the epimerization reaction catalyzed by HldD, providing evidence for the reaction mechanism. nih.gov MS analysis of lipooligosaccharide (LOS) molecules from mutant strains of Haemophilus influenzae has shown that rfaD mutants incorporate D-glycero-D-manno-heptose into their LOS instead of the usual L-glycero-D-manno-heptose. usfca.edu Furthermore, matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a valuable technique for analyzing carbohydrates and glycoconjugates. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in unambiguously determining the three-dimensional structures of the biosynthetic intermediates and the final product, this compound. researchgate.netnih.govcdnsciencepub.com Both ¹H and ³¹P NMR have been employed to follow the conversion of substrates and the formation of products in enzymatic reactions. acs.org For example, ³¹P-NMR analysis has demonstrated that E. coli GmhB selectively removes the C(7)-phosphate from D-glycero-D-manno-heptose-1β,7-bisphosphate. nih.gov One- and two-dimensional NMR techniques have been used to identify the structures of major reaction products in the reconstituted Helicobacter pylori LPS heptose biosynthetic pathway, including β-D-ADP-heptose. nih.gov The complete assignment of proton and carbon signals provides definitive structural proof. researchgate.netnih.gov

Genetic Engineering and Molecular Biology Approaches

The study of this compound has been significantly advanced by the application of genetic engineering and molecular biology techniques. These approaches have allowed for the identification and functional characterization of the genes and enzymes involved in its biosynthesis.

Gene Deletion and Complementation Analyses (e.g., gmhB, hldE, rfaD mutants)

The creation of specific gene deletion mutants has been a powerful strategy to investigate the in vivo function of the enzymes in the this compound biosynthetic pathway. For example, the construction of a deletion in the gmhB gene in E. coli resulted in the formation of an altered, heptoseless lipopolysaccharide (LPS) core, confirming the essential role of the GmhB protein in the synthesis of this compound. researchgate.netnih.govnih.gov Similarly, analysis of hldE deletion mutants in Shigella flexneri demonstrated a failure to induce an inflammatory response, which was restored in a gmhB deletion mutant, highlighting the role of specific pathway intermediates in host-pathogen interactions. embopress.org

Complementation analysis, where the deleted gene is reintroduced on a plasmid, is used to confirm that the observed phenotype is a direct result of the gene deletion. Such studies have been crucial in verifying the function of genes like rfaD (also known as hldD or waaD), which encodes the ADP-L-glycero-D-manno-heptose-6-epimerase. nih.govusfca.eduacs.orgcapes.gov.bracs.org

| Gene Mutant | Organism | Phenotype | Reference |

| gmhB (yaeD) | Escherichia coli | Altered, heptoseless LPS core | researchgate.netnih.govnih.gov |

| hldE | Shigella flexneri | Failure to induce IL-8 production | embopress.org |

| rfaD (hldD) | Haemophilus influenzae | Incorporation of D-glycero-D-manno-heptose into LOS | usfca.edu |

Overexpression and Purification of Recombinant Enzymes

To perform detailed biochemical and structural studies, large quantities of pure enzymes are required. This is typically achieved by overexpressing the genes encoding the biosynthetic enzymes in a suitable host, such as E. coli. nih.govembopress.orgcapes.gov.br The genes, for instance gmhA, hldE, and gmhB, are cloned into expression vectors, often with an affinity tag (e.g., a histidine tag) to facilitate purification. nih.gov The recombinant enzymes can then be purified to homogeneity using techniques like affinity chromatography. nih.gov The purified enzymes are then used in in vitro assays to determine their substrate specificity, kinetic parameters, and to produce intermediates for structural analysis. nih.govnih.gov This approach has been successfully used to reconstitute the entire biosynthetic pathway for this compound in vitro. researchgate.netnih.gov

| Enzyme | Gene | Organism of Origin | Function | Reference |

| GmhA | gmhA | Aneurinibacillus thermoaerophilus, Escherichia coli | Sedoheptulose (B1238255) 7-phosphate isomerase | researchgate.netnih.gov |

| HldE | hldE (rfaE) | Escherichia coli | Bifunctional D-β-D-heptose 7-phosphate kinase/D-β-D-heptose 1-phosphate adenylyltransferase | researchgate.netnih.govcapes.gov.br |

| GmhB | gmhB (yaeD) | Escherichia coli, Aneurinibacillus thermoaerophilus | D,D-heptose 1,7-bisphosphate phosphatase | researchgate.netnih.gov |

| HldD | hldD (rfaD, waaD) | Escherichia coli | ADP-D-β-D-heptose epimerase | nih.govcapes.gov.br |

Mutational Analysis of Enzyme Active Sites and Functional Domains

Mutational analysis is a cornerstone technique for dissecting the function of enzymes involved in this compound synthesis. By systematically altering specific amino acids in an enzyme's active site or other functional domains, researchers can directly probe their roles in substrate binding, catalysis, and regulation.

Similarly, detailed kinetic and substrate specificity studies have been performed on GmhB, the D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase. Comparative analysis of GmhB orthologs from different bacterial pathways has revealed functional divergence. The E. coli GmhB, part of the ADP-L-glycero-D-manno-heptose pathway, is a highly specialized enzyme. nih.gov It displays a strong preference and high catalytic efficiency (kcat/Km = 7 × 10⁶ M⁻¹ s⁻¹) for its physiological substrate, D-glycero-D-manno-heptose-1β,7-bisphosphate, while showing significantly lower activity towards the α-anomer. nih.gov Mutational studies, coupled with kinetic analysis of enzyme variants, have been instrumental in understanding how these enzymes achieve such high specificity. nih.gov

| Enzyme | Organism | Mutation/Analysis Type | Key Finding |

| HldE | Escherichia coli | Site-directed mutagenesis of predicted ATP-binding site residues. | Confirmed the essentiality of specific amino acids for kinase activity and revealed a dominant negative phenotype, indicating a dimeric functional unit. nih.gov |

| GmhB | Escherichia coli, Bordetella bronchiseptica, Mesorhizobium loti | Comparative kinetic analysis of orthologs. | Demonstrated high substrate specificity and catalytic efficiency of E. coli GmhB, characteristic of a well-evolved metabolic enzyme that discriminates between sugar anomers. nih.gov |

| GmhB (yaeD) | Escherichia coli | Gene deletion (knockout). | Construction of a ΔgmhB mutant resulted in an altered, heptoseless LPS core, confirming the protein is essential for ADP-D-β-D-heptose formation in vivo. asm.orgnih.gov |

| TibC | Enterotoxigenic E. coli (ETEC) | Site-directed mutagenesis (D110A). | Created a catalytically inactive mutant to enable co-crystallization with the ADP-D-glycero-β-D-manno-heptose ligand, facilitating structural analysis. elifesciences.org |

Applications of CRISPR/Cas9 for Pathway Manipulation

The CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering powerful capabilities for manipulating metabolic pathways like the one for this compound synthesis. nih.govfrontiersin.org This technology allows for targeted gene knockout, transcriptional repression (CRISPRi), or activation (CRISPRa), enabling detailed investigation of gene function and pathway engineering. nih.govfrontiersin.org

A significant application was demonstrated in a study of host-pathogen interactions. ADP-heptose metabolites have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger innate immune responses in host cells. researchgate.net To identify the host factors that recognize these bacterial metabolites, a genome-wide CRISPR/Cas9 screen was performed in human cells. This unbiased approach led to the discovery that the activation of the NF-κB inflammatory pathway by ADP-heptose is dependent on an alpha-kinase 1 (ALPK1) and TRAF-interacting protein with forkhead-associated domain (TIFA) signaling axis. researchgate.net

In the context of metabolic engineering, CRISPR-based tools can be used to redirect metabolic flux. For instance, in E. coli, the biosynthesis of LPS competes for the common precursor, ADP-L-glycero-β-D-manno-heptose. acs.org While not a CRISPR-based study, work on reconstituting septacidin (B1681074) biosynthesis demonstrated the principle of pathway manipulation by creating an in-frame deletion of the waaC gene, which encodes a heptosyltransferase that consumes the ADP-heptose precursor for LPS synthesis. acs.orgacs.org This deletion effectively blocked the competing pathway, forcing more of the ADP-heptose precursor into the engineered septacidin pathway and significantly increasing product yield. acs.org Similar precise manipulations can be readily achieved and potentially fine-tuned using CRISPRi to repress, rather than completely eliminate, the expression of competing enzymes.

In Vitro Reconstitution of Biosynthetic Pathways

The complete enzymatic synthesis of a metabolic product in a controlled, cell-free environment is a definitive method for validating a proposed biosynthetic pathway. The in vitro reconstitution of the this compound pathway from E. coli has been successfully achieved. asm.orgnih.gov

This work demonstrated that the synthesis of ADP-D-β-D-heptose requires just three purified proteins, a sugar precursor, and an energy source. nih.govasm.orgnih.gov The specific components are:

GmhA (Sedoheptulose-7-phosphate isomerase)

HldE (Bifunctional D-β-D-heptose 7-phosphate kinase/D-β-D-heptose 1-phosphate adenylyltransferase)

GmhB (D,D-heptose 1,7-bisphosphate phosphatase)

Sedoheptulose 7-phosphate (The initial substrate)

ATP (Required by the HldE enzyme)

By combining these purified components, researchers were able to synthesize ADP-D-β-D-heptose and characterize the reaction products using high-performance anion-exchange chromatography, confirming the function of each enzyme in the sequence. nih.govresearchgate.net This reconstitution also confirmed that a fourth enzyme, the epimerase HldD (formerly WaaD/RfaD), is required to convert the product into ADP-L-β-D-heptose, the final precursor utilized in the assembly of the inner core of LPS. asm.orgnih.gov Similar in vitro characterization of the biosynthetic enzymes from pathogenic Vibrio strains has also been accomplished, allowing for a comparative analysis with their E. coli counterparts. researchgate.net

Computational and Bioinformatics Approaches

Computational biology and bioinformatics are indispensable for studying the this compound pathway, enabling the identification of genes, prediction of protein structures, and exploration of evolutionary relationships.

A primary method for identifying the genes of the ADP-heptose pathway in a newly sequenced organism is through sequence homology comparison. The amino acid sequences of known pathway enzymes, such as those from E. coli, are used as queries to search for homologous genes (orthologs) in other genomic databases. nih.gov For example, the E. coli gene gmhB was first identified as a putative phosphatase gene (yaeD) based on its sequence homology to the histidinol-phosphate phosphatase family. nih.gov Similarly, the rfaD gene encoding the epimerase in Bradyrhizobium japonicum was identified due to its significant sequence similarity to the known rfaD genes of E. coli and Salmonella typhimurium. jmb.or.kr

Analysis of gene clusters provides further evidence for gene function and insight into pathway evolution. In some bacteria, like Aneurinibacillus thermoaerophilus, the genes for the pathway are organized into a single operon, suggesting coordinated regulation. nih.gov In contrast, the four homologous genes in E. coli K-12 are located at four different positions on the chromosome. nih.gov In Helicobacter pylori, the genes are again found in a cluster (HP0857-HP0860), which is predicted to encode the enzymes for ADP-L-D-heptose biosynthesis. tandfonline.com

In the absence of experimentally determined crystal structures, homology modeling allows for the generation of a three-dimensional model of a protein based on the known structure of a homologous protein. This approach was used to model the kinase domain (HldE1) of the E. coli HldE protein, using the crystal structure of E. coli ribokinase as a template. nih.gov This model was crucial for identifying putative active site residues, which were then validated through mutational analysis. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. This method has been applied to study D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldC) from Burkholderia pseudomallei, a key enzyme in the pathway. tandfonline.comnih.gov Researchers used induced-fit docking to investigate how potential small-molecule inhibitors bind within the enzyme's active site. nih.gov These computational simulations provided insights into the molecular interactions responsible for inhibitor binding and helped explain their mixed-type inhibitory mechanisms, guiding the development of more potent compounds. tandfonline.comnih.gov

Comparative genomics involves the analysis and comparison of entire genomes from different species to understand their function and evolutionary relationships. This approach has revealed significant diversity in the genetic organization of the ADP-heptose pathway. As noted, the pathway genes are clustered in an operon in A. thermoaerophilus but are dispersed in E. coli, reflecting different evolutionary paths and regulatory strategies. nih.gov

Furthermore, comparing the inner core biosynthesis genes among S. typhimurium, E. coli, and various strains of Haemophilus influenzae has uncovered substantial organizational differences. usfca.edu Characterizing the pathway enzymes in pathogenic bacteria like H. pylori and Vibrio cholerae and comparing them to the well-studied E. coli system highlights conserved mechanisms as well as species-specific adaptations. researchgate.nettandfonline.com Studying natural mutants, such as a Shigella sonnei strain with a frameshift mutation in the gmhD (epimerase) gene, and analyzing the genomic context can directly link pathway variations to changes in bacterial fitness, such as altered cell division and increased antibiotic susceptibility. researchgate.net This comparative approach is vital for understanding the essentiality and evolution of the pathway across the bacterial kingdom.

Evolutionary and Comparative Glycobiology of Adp D Glycero D Manno Heptose Pathways

Conservation and Divergence of Genes and Enzymes Across Prokaryotic Domains

The core biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose is remarkably conserved, particularly in Gram-negative bacteria where it is essential for the synthesis of the LPS inner core. tandfonline.comasm.org In Escherichia coli, this pathway involves a sequence of four key enzymatic steps. asm.orgnih.gov The pathway begins with the isomerization of sedoheptulose (B1238255) 7-phosphate (S7P) to D-glycero-D-manno-heptose 7-phosphate, catalyzed by the isomerase GmhA. mdpi.com This is followed by phosphorylation by the bifunctional enzyme HldE, which forms D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). mdpi.com The phosphatase GmhB then removes the 7-phosphate group to yield D-glycero-D-manno-heptose 1-phosphate. tandfonline.combiorxiv.org Finally, the adenylyltransferase activity of HldE catalyzes the formation of ADP-D-glycero-D-manno-heptose, which is then epimerized by HldD (also known as WaaD or RfaD) to produce the final precursor, ADP-L-glycero-β-D-manno-heptose, for incorporation into the LPS. asm.orgnih.gov

While this core pathway is a hallmark of many Gram-negative bacteria, variations and divergences exist. For instance, in some species like Neisseria meningitidis, the functions of the bifunctional HldE are carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase). nih.gov The genes encoding these enzymes are often found in the waa gene cluster, which is responsible for LPS core biosynthesis. nih.gov

The discovery of functional nucleotide-diphosphate-heptose biosynthetic enzymes (HBEs) extends beyond Gram-negative bacteria. researchgate.netnih.govcolab.ws Research has shown that these enzymes are widely distributed across bacteria, archaea, eukaryotes, and even viruses. researchgate.netnih.govcas.cn A conserved STTR5 motif has been identified as a characteristic feature of heptose nucleotidyltransferases, which are capable of synthesizing not only ADP-heptose but also cytidine-diphosphate (CDP)-heptose and uridine-diphosphate (B1259127) (UDP)-heptose. researchgate.netnih.govcolab.ws The presence of HBEs in Gram-positive bacteria, such as Streptomyces species, which can also produce ADP-heptose, points to a broader role for these metabolites beyond LPS synthesis, potentially in secondary metabolism. nih.govpnas.org In archaea, the production of ADP-heptose has also been verified, confirming the cross-kingdom distribution of this biosynthetic capability. researchgate.netcolab.ws

Evolutionary Pressures Shaping Heptose Metabolism in Gram-Negative Bacteria

The metabolism of this compound in Gram-negative bacteria is subject to significant evolutionary pressures, primarily driven by the host-pathogen arms race. The heptose core of LPS is crucial for maintaining the structural integrity of the bacterial outer membrane, providing a barrier against environmental stresses and antimicrobial agents. nih.govnih.gov Mutations in the heptose biosynthesis pathway, for example in genes like gmhA or hldE, often lead to a truncated LPS, resulting in increased susceptibility to antibiotics and detergents, and attenuated virulence. researchgate.netnih.gov

However, the very molecule that provides structural integrity, ADP-heptose and its precursors, also acts as a potent pathogen-associated molecular pattern (PAMP) that can be detected by the host's innate immune system. mdpi.comnih.govberkeley.edu This detection triggers a robust inflammatory response, primarily through the activation of the ALPK1-TIFA signaling pathway. asm.orgplos.org This dual role creates a complex selective landscape. On one hand, there is strong pressure to conserve the pathway to maintain bacterial fitness and virulence. biorxiv.org On the other hand, the immunogenic nature of heptose metabolites exerts pressure on some pathogens to modify or shield their LPS to evade host detection. nih.gov

For some pathogenic bacteria, the absence or modification of the ADP-heptose pathway may have been selected for as a strategy to avoid immune recognition. nih.gov This "camouflage" allows for dissemination within the host while avoiding the triggering of inflammatory responses. nih.gov For instance, Helicobacter pylori demonstrates strain-specific regulation of its heptose biosynthesis genes, which correlates with varying levels of host cell activation, suggesting an evolutionary tuning of its immunogenicity. asm.org The constant battle between bacterial efforts to maintain membrane integrity and the host's ability to detect these essential components drives the evolution of heptose metabolism in Gram-negative pathogens.

Cross-Kingdom Analysis of Beta-D-manno-heptose Immune Agonists

The role of β-D-manno-heptose derivatives as immune agonists is not confined to the ADP-heptose produced by Gram-negative bacteria. Recent research has revealed that these molecules represent a class of cross-kingdom immune agonists. researchgate.netnih.govcolab.ws Functional nucleotide-diphosphate-heptose biosynthetic enzymes (HBEs) have been identified in a wide array of organisms, including bacteria, archaea, eukaryotes, and viruses. researchgate.netcas.cn

This widespread distribution suggests that the capacity to synthesize β-D-manno-heptoses is an ancient trait. nih.gov Studies have shown that not only ADP-heptose but also CDP-heptose and UDP-heptose can act as potent agonists of the mammalian innate immune system. researchgate.netnih.govcolab.ws In fact, both CDP- and UDP-heptoses have been shown to trigger stronger immune responses via the alpha-protein kinase 1 (ALPK1) pathway than ADP-heptose in human and mouse cells. researchgate.netnih.govcolab.ws The production of ADP-heptose has been experimentally verified in archaea, and its function as an innate immune agonist has been confirmed, highlighting the ancient origins of this signaling system. researchgate.netcolab.ws

The presence of HBEs in eukaryotes and viruses further complicates the evolutionary picture. researchgate.net While the physiological roles of these heptose metabolites in these kingdoms are still being explored, their ability to activate the same mammalian immune receptor (ALPK1) suggests a deeply conserved recognition mechanism for a class of molecules that transcends the traditional definition of a bacterial PAMP. nih.govresearchgate.net This indicates that β-D-manno-heptoses are a fundamental class of small-molecule agonists that mediate interactions across the kingdoms of life. nih.gov

Evolutionary Adaptation of Host Recognition Systems (e.g., ALPK1) for Heptose Metabolites

The widespread presence of β-D-manno-heptose metabolites as immune agonists has driven the evolution of specific host recognition systems in vertebrates. cas.cn The primary sensor for these molecules in the host cell cytoplasm is alpha-kinase 1 (ALPK1). mdpi.comnih.govnibs.ac.cn Upon binding to ADP-heptose (or other NDP-heptoses), ALPK1 undergoes a conformational change that activates its kinase domain. nih.govpnas.org Activated ALPK1 then phosphorylates the adaptor protein TIFA (TRAF-interacting protein with forkhead-associated domain), leading to its oligomerization into a signaling complex known as the TIFAsome. nih.govplos.org This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the NF-κB signaling pathway, culminating in the production of pro-inflammatory cytokines. nih.govnih.gov

Evolutionary analysis suggests a fascinating co-evolutionary history between HBEs and the ALPK1 recognition system. cas.cn While HBEs are found across bacteria, archaea, viruses, and some eukaryotes like plants and protostomes, ALPK1 homologs are present only in vertebrates. nih.govresearchgate.net It appears that after deuterostomes lost the ability to synthesize β-D-manno-heptoses themselves, some vertebrates, including mammals, evolved ALPK1 as a specific receptor to detect these molecules produced by other organisms. cas.cnresearchgate.net

This evolutionary development provided vertebrates with a mechanism to sense a broad range of microbes and potential pathogens from different kingdoms. researchgate.net The ALPK1-TIFA axis represents a conserved and generic system for the innate sensing of bacteria and other organisms that produce these fundamental metabolites. nibs.ac.cn The specificity of ALPK1 for the heptose structure, and its ability to be activated by various nucleotide-conjugated forms (ADP, CDP, UDP), demonstrates a sophisticated adaptation to recognize a common molecular signature shared by a diverse array of organisms. researchgate.netresearchgate.net

Research Implications and Future Directions in Adp D Glycero D Manno Heptose Research

Potential for Developing Novel Antimicrobial Strategies

The escalating crisis of multidrug resistance in Gram-negative bacteria necessitates innovative approaches beyond the development of new antibiotics. nih.govnih.gov Targeting the metabolic pathways of pathogens to enhance their susceptibility to existing drugs is a promising strategy. nih.gov The biosynthesis of ADP-D-glycero-β-D-manno-heptose is a particularly vulnerable target, as its disruption compromises the bacterial outer membrane, a primary defense against many antibiotics. nih.govresearchgate.netresearchgate.net

A key strategy is the rational design of inhibitors that target the enzymes of the heptose biosynthetic pathway. 182.160.97slideshare.net Since this pathway is absent in humans, its inhibitors are expected to have high specificity and low toxicity. researchgate.net The goal is often not to kill the bacteria outright but to weaken them, making them more susceptible to conventional antibiotics—a concept known as antibiotic adjuvancy. portlandpress.comnih.gov

Disruption of the ADP-heptose pathway leads to a "deep rough" LPS phenotype, characterized by increased permeability of the outer membrane to hydrophobic compounds, including many classes of antibiotics. researchgate.net Mutants with deletions in genes like hldE show increased sensitivity to drugs such as erythromycin (B1671065), novobiocin, and rifampicin (B610482). portlandpress.com This validates the enzymes of ADP-heptose biosynthesis as targets for new antibiotic adjuvants. cambridge.org

Research has led to the identification of several inhibitors for the enzymes in this pathway, such as GmhA, HldE, and HldC. portlandpress.comresearchgate.netacs.org These discoveries provide a foundation for developing a new generation of antimicrobial therapies that could potentially restore the efficacy of older antibiotics against resistant strains. portlandpress.comresearchgate.net

Table 1: Examples of Inhibitors Targeting ADP-D-glycero-D-manno-heptose Biosynthesis Enzymes

| Target Enzyme | Inhibitor Class/Example | Reported Effect | Source(s) |

|---|---|---|---|

| GmhA | D-glucopyranose configured analogue of H7P | Inhibits both GmhA and HldE in the low micromolar range. | researchgate.net |

| GmhA | Phospho- and phosphonyl-substituted hydroxamates | Nanomolar inhibition; potentiates erythromycin and rifampicin in E. coli. | acs.org |

| HldE (Kinase Domain) | Triazine derivatives | Attenuates Gram-negative bacterial virulence. | portlandpress.com |

| HldE (Kinase Domain) | 2-Methyl-6-methylamino-7-oxo-78naphthol[1,2,3-de]quinoline-4-sulfonic acid | Competitive inhibitor with a Kᵢ of 63 ± 8 µM. | mcmaster.ca |

| HldC | Epigallocatechin gallate (EGCG), Myricetin | Flavonoids that inhibit BpHldC from Burkholderia pseudomallei. | portlandpress.com |

| HldC | ChemBridge 7929959 | Acts as a dual inhibitor against both HldC and HddC. | nih.govresearchgate.net |

Inhibiting the synthesis of ADP-D-glycero-β-D-manno-heptose does more than just increase antibiotic susceptibility; it directly compromises bacterial virulence. nih.govresearchgate.net The LPS core, which requires heptose for its assembly, is critical for the structural and functional integrity of the outer membrane. mcmaster.catandfonline.com Truncation of the LPS core affects numerous virulence-associated phenotypes. tandfonline.com

For instance, in Helicobacter pylori, mutations in heptose biosynthesis genes like gmhA or gmhB lead to reduced adherence to epithelial cells and diminished virulence. nih.govtandfonline.com Similarly, disrupting the pathway in Campylobacter jejuni affects its resistance to serum and bile salts, biofilm formation, and its ability to colonize and persist in hosts. alliedacademies.org The enzyme GmhB has been identified as a crucial bloodstream survival factor for multiple Gram-negative pathogens, as its absence impairs fitness during bacteremia. biorxiv.orgasm.org Therefore, targeting this pathway represents a potent anti-virulence strategy, aiming to disarm pathogens rather than kill them, which may exert less selective pressure for resistance. researchgate.netfrontiersin.org

Table 2: Phenotypic Consequences of Mutations in Heptose Biosynthesis Genes

| Gene Knockout | Organism | Key Phenotypic Effect | Source(s) |

|---|---|---|---|

| hldE | Escherichia coli | Increased sensitivity to a wide range of antibiotics. | portlandpress.com |

| gmhB | Klebsiella pneumoniae | Reduced fitness during bacteremia and bloodstream survival. | biorxiv.orgasm.org |

| gmhA, hldD | Helicobacter pylori | Reduced bacterial survival and virulence. | tandfonline.com |

| HP0860 (gmhB) | Helicobacter pylori | Decreased adherence to epithelial cells; less virulence. | nih.govtandfonline.com |

| Heptose modifying genes | Campylobacter jejuni | Reduced resistance to serum/bile, biofilm formation, and host colonization. | alliedacademies.org |

Advancing Understanding of Innate Immunity and Host-Pathogen Interactions

A groundbreaking discovery in recent years is the role of ADP-D-glycero-β-D-manno-heptose as a pathogen-associated molecular pattern (PAMP). nih.govnih.govmdpi.com While LPS itself is a well-known PAMP recognized by TLR4 on the cell surface, its biosynthetic intermediate, ADP-heptose, is recognized by a distinct, intracellular pathway. nih.govnih.govresearchgate.net

Research has shown that ADP-heptose that enters the host cell cytosol binds directly to the alpha-kinase 1 (ALPK1) protein. nih.govbiorxiv.orgresearchgate.net This binding triggers the activation of the ALPK1/TIFA signaling axis, leading to the oligomerization of the TIFA protein and subsequent activation of the NF-κB transcription factor. nih.govnih.govasm.org Activation of NF-κB induces the expression of pro-inflammatory genes and cytokines, mounting an innate immune response against the invading pathogen. nih.govnih.govasm.org This signaling cascade has been observed during infections with numerous pathogens, including Shigella flexneri, Helicobacter pylori, Yersinia pseudotuberculosis, and Neisseria meningitidis. nih.gov

This discovery has fundamentally advanced our understanding of how the host immune system detects Gram-negative bacteria. nih.gov It highlights a conserved mechanism for sensing a breach of the host cell by bacteria, as ADP-heptose must be delivered into the cytoplasm to be detected. researchgate.net Furthermore, related metabolites in the pathway, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and even cytidine-diphosphate (CDP)- and uridine-diphosphate (B1259127) (UDP)-heptose, have also been identified as agonists of this immune pathway. researchgate.netcas.cn

Applications in Synthetic Biology and Biotechnology for Metabolite Production

The elucidation of the ADP-D-glycero-β-D-manno-heptose biosynthetic pathway has paved the way for its reconstitution in vitro. mcmaster.canih.gov By cloning and overexpressing the necessary enzymes—such as GmhA, HldE, and GmhB—researchers can enzymatically synthesize ADP-heptose and its precursors from more accessible starting materials like ribose-5-phosphate (B1218738) and fructose-6-phosphate. mcmaster.canih.gov

This biotechnological capability is significant for several reasons. It provides a reliable source of these metabolites for research, overcoming the challenges associated with their chemical synthesis or extraction from bacteria. mcmaster.camdpi.com These synthetically produced metabolites can be used as molecular probes to further investigate the ALPK1-TIFA signaling pathway and other aspects of innate immunity. mdpi.com Moreover, given their potent immunostimulatory properties, there is potential to explore synthetic heptose derivatives as novel vaccine adjuvants to enhance immune responses to vaccination. nih.gov

Unexplored Aspects of this compound in Microbial Physiology

Despite significant progress, several aspects of ADP-D-glycero-β-D-manno-heptose's role in microbial life remain to be fully explored.

Recent studies indicate that the consequences of disrupting heptose biosynthesis go beyond simple changes in cell wall permeability. nih.gov Inactivation of this pathway induces a significant redox imbalance and disorganizes the metabolism of low molecular weight thiols like cysteine and glutathione. nih.gov This suggests that the hypersensitivity of heptose-deficient mutants to antibiotics is due to a newly induced, vulnerable metabolic state, a finding that opens new avenues for therapeutic exploitation. nih.govresearchgate.net

Another area requiring further research is the precise mechanism by which ADP-heptose and its precursors enter the host cell cytosol to activate the ALPK1 sensor. nih.govnih.gov Understanding these transport or delivery mechanisms, which may involve bacterial secretion systems or lysis, is crucial for a complete picture of host-pathogen interactions. nih.govresearchgate.net

Finally, the fine-tuning of heptose modifications within bacterial surface structures, such as capsules, appears to contribute to host-pathogen interactions and potentially host specificity. alliedacademies.org How bacteria regulate the heptose biosynthetic pathway in response to different host environments and the full impact of these modifications on microbial physiology and pathogenesis are important questions for future investigation. asm.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | ADP-D,D-heptose |

| ADP-L-glycero-β-D-manno-heptose | ADP-heptose |

| Adenosine (B11128) triphosphate | ATP |

| Carbenicillin | |

| ChemBridge 7570508 | |

| ChemBridge 7929959 | |

| Cysteine | |

| Cytidine-diphosphate-heptose | CDP-heptose |

| D-erythrose 4-phosphate | |

| D-glucose | |

| D-glucopyranose | |

| D-glycero-D-manno-heptose 7-phosphate | H7P, DDH7P |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate | HBP |

| D-glycero-β-D-manno-heptose 1-phosphate | HMP, HMP1 |

| D-ribose 5-phosphate | |

| D-sedoheptulose-7-phosphate | S7P |

| Doripenem | |

| Epigallocatechin gallate | EGCG |

| Erythromycin | |

| Fructose-6-phosphate | |

| Glutathione | |

| Hydrogen sulfide | |

| Lipopolysaccharide | LPS |

| Myricetin | |

| Novobiocin | |

| Rifampicin | |

| Sedoheptulose-7-phosphate | |

| Teicoplanin | |

| Tetracycline |

Q & A

Q. What is the biosynthetic pathway of ADP-D-glycero-D-manno-heptose in Gram-negative bacteria?

The biosynthesis begins with sedoheptulose-7-phosphate (S7P), which is isomerized to D-glycero-D-manno-heptose-7-phosphate (H7P) by GmhA. HldE then phosphorylates H7P at the anomeric carbon to form D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP). GmhB dephosphorylates HBP at C-7, yielding D-glycero-β-D-manno-heptose-1-phosphate (H1P), which is adenylylated by HldE to generate this compound. HldD (epimerase) converts this to ADP-L-glycero-D-manno-heptose for LPS core assembly .

Q. Which enzymes are critical for substrate specificity in this compound synthesis?

HldE is a bifunctional enzyme with kinase (phosphorylates H7P) and adenylyltransferase (activates H1P) domains. Its kinase activity strictly requires the β-anomer of D-glycero-D-manno-heptose-7-phosphate, as shown by NMR and enzymatic assays with synthetic analogs. GmhB’ phosphatase activity is selective for the C-7 phosphate of HBP, ensuring pathway fidelity .

Advanced Research Questions

Q. How does ADP-L-glycero-D-manno-heptose 6-epimerase (HldD) catalyze stereochemical inversion at C-6?